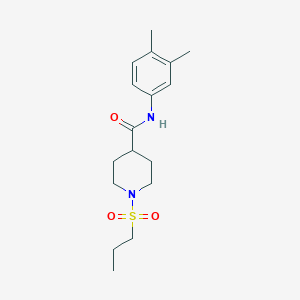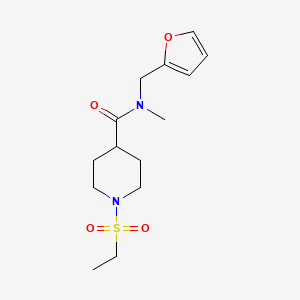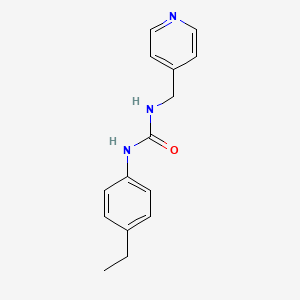![molecular formula C17H15N3O2S B5339640 N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5339640.png)
N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide, commonly known as PBB, is a small molecule that has gained significant attention in recent times due to its potential applications in scientific research. PBB belongs to the class of benzothiazoles and has a molecular weight of 342.4 g/mol.
Mecanismo De Acción
The mechanism of action of PBB is not fully understood. However, studies have suggested that PBB may inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and transcription. PBB may also induce apoptosis, a programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
PBB has been shown to possess several biochemical and physiological effects. PBB has been reported to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia. PBB has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, PBB has been shown to possess antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PBB has several advantages for use in lab experiments. PBB is a small molecule, making it easy to synthesize and modify. PBB is also stable under various conditions, making it suitable for use in various assays. However, PBB has some limitations for use in lab experiments. PBB may exhibit cytotoxicity at high concentrations, making it difficult to use in cell-based assays. Additionally, PBB may exhibit non-specific binding to proteins, leading to false-positive results in certain assays.
Direcciones Futuras
There are several future directions for the use of PBB in scientific research. PBB has shown promising results in the treatment of cancer, and further studies are needed to determine its efficacy and safety in clinical trials. Additionally, PBB has potential applications in the development of new antimicrobial and antiviral agents. Further studies are also needed to determine the mechanism of action of PBB and its potential interactions with other molecules in biological systems.
Métodos De Síntesis
PBB can be synthesized using several methods, including the reaction of 2-aminobenzothiazole and propionyl chloride in the presence of a base, such as sodium hydroxide, or by the reaction of 2-aminobenzothiazole and propionic anhydride in the presence of a catalyst, such as triethylamine. The resulting product is then treated with benzoyl chloride to obtain the final product, PBB.
Aplicaciones Científicas De Investigación
PBB has been extensively used in scientific research due to its potential applications in various fields. PBB has been shown to possess antitumor, antimicrobial, and antiviral properties, making it a promising candidate for drug development. Additionally, PBB has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological systems.
Propiedades
IUPAC Name |
N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-2-15(21)20-17-19-13-9-8-12(10-14(13)23-17)18-16(22)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGCMIVLMZVBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5339575.png)
![N-[2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5339580.png)

![4-tert-butyl-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5339604.png)
![3-bromo-5-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-benzenediol](/img/structure/B5339613.png)
![3-cyclopropyl-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5339618.png)

![N-benzyl-N-(2-phenylethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5339630.png)
![N~2~-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-D-alaninamide](/img/structure/B5339632.png)
![N-[1-(2-methylphenyl)propyl]propanamide](/img/structure/B5339637.png)

![1-methyl-5-phenyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5339649.png)
![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5339652.png)
![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5339660.png)